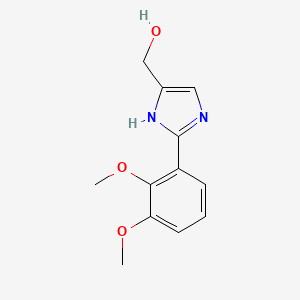![molecular formula C14H25NO6 B13687647 Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- CAS No. 1628785-29-4](/img/structure/B13687647.png)
Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- is a chemical compound with the molecular formula C14H25NO6. It is known for its unique structure, which includes two tert-butoxycarbonyl (Boc) protecting groups attached to the amino group of butanoic acid. This compound is often used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- typically involves the protection of the amino group in butanoic acid using tert-butoxycarbonyl (Boc) groups. The reaction is carried out under mild conditions using reagents such as di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine (TEA). The reaction proceeds as follows:
Protection of the Amino Group: The amino group in butanoic acid is reacted with di-tert-butyl dicarbonate in the presence of a base to form the Boc-protected amino acid.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
化学反应分析
Types of Reactions
Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting groups can be removed under acidic conditions to yield the free amino acid.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives, and reduction reactions can convert it to alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Free amino acid.
Substitution: Substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as aldehydes or ketones.
Reduction: Reduced derivatives such as alcohols.
科学研究应用
Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- involves its ability to act as a protecting group for amino acids. The Boc groups protect the amino group from unwanted reactions during synthesis. Upon completion of the desired reactions, the Boc groups can be removed under acidic conditions to yield the free amino acid. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic transformations.
相似化合物的比较
Similar Compounds
Butanoic acid, 4-[(tert-butoxycarbonyl)amino]-: Similar structure but with only one Boc group.
Butanoic acid, 4-[(1,1-dimethylethoxy)carbonyl]amino]-3,3-dimethyl-: Contains additional methyl groups.
Butanoic acid, 4-[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-: Contains a methyl group at the 2-position.
Uniqueness
Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- is unique due to the presence of two Boc protecting groups, which provide enhanced protection for the amino group. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are required.
属性
CAS 编号 |
1628785-29-4 |
|---|---|
分子式 |
C14H25NO6 |
分子量 |
303.35 g/mol |
IUPAC 名称 |
4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
InChI |
InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)15(9-7-8-10(16)17)12(19)21-14(4,5)6/h7-9H2,1-6H3,(H,16,17) |
InChI 键 |
RGISUMGZXKIQRB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(CCCC(=O)O)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


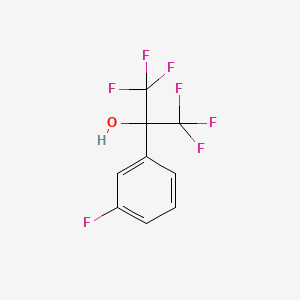
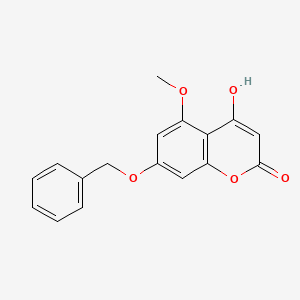
![4-Boc-6-fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13687574.png)
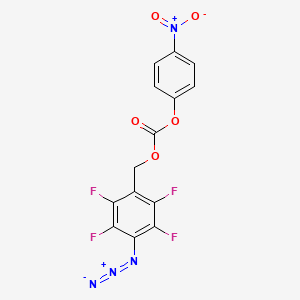
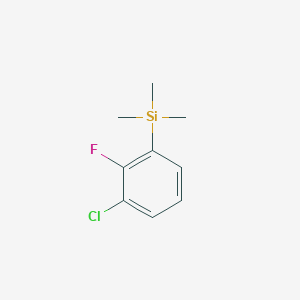


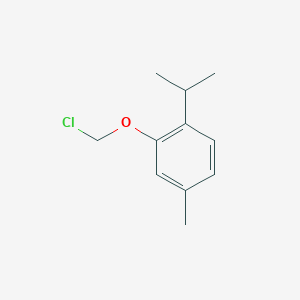
![1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone](/img/structure/B13687609.png)
![tert-butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3'-azetidine]-1'-carboxylate](/img/structure/B13687613.png)
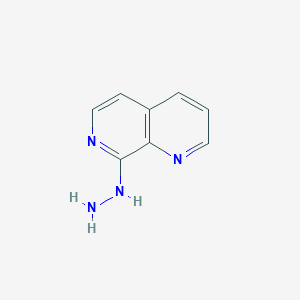
![Methyl 2-[(2-Aminoethyl)thio]-4-bromobenzoate](/img/structure/B13687622.png)
![5-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687627.png)
